3-Cyclopropylcyclobutane-1-carboxylic acid

Acid dissociation constant Electronic effects Carboxylic acid reactivity

3-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6) is a disubstituted cyclobutane scaffold bearing a carboxylic acid moiety at the 1-position and a cyclopropyl ring at the 3-position. Its molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 1784150-06-6
Cat. No. B2444659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylcyclobutane-1-carboxylic acid
CAS1784150-06-6
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESC1CC1C2CC(C2)C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10)
InChIKeyHZOWHCJHYPNUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylcyclobutane-1-carboxylic Acid (CAS 1784150-06-6): Technical Specifications and Procurement Baseline


3-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6) is a disubstituted cyclobutane scaffold bearing a carboxylic acid moiety at the 1-position and a cyclopropyl ring at the 3-position . Its molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol . The compound is commercially available as a liquid with a minimum purity specification of 95% . It is primarily employed as a conformationally constrained, three-dimensional building block in organic synthesis and medicinal chemistry . Predicted physicochemical properties include a boiling point of 247.8±8.0 °C, a density of 1.273±0.06 g/cm³, and a pKa of 4.79±0.40 .

Conformationally constrained cyclobutane scaffold with cyclopropyl-induced steric control
Liquid format supports automated high-throughput synthesis and compound library production
95% minimum purity ensures reliable incorporation into building block collections and medicinal chemistry workflows

Why Generic Substitution Fails: Conformational and Electronic Constraints of 3-Cyclopropylcyclobutane-1-carboxylic Acid


The combination of a conformationally puckered cyclobutane ring and a sterically demanding cyclopropyl substituent creates a unique three-dimensional architecture that cannot be replicated by simple alkyl-substituted or unsubstituted cyclobutane carboxylic acids [1][2]. While compounds like cyclobutanecarboxylic acid (CAS 3721-95-7) or 3-propylcyclobutane-1-carboxylic acid (CAS 66016-17-9) share the core carboxylic acid functionality, the presence of the cyclopropyl group at the 3-position imposes distinct steric and electronic constraints that alter conformational preferences, lipophilicity, and intermolecular packing [2]. The following quantitative evidence demonstrates precisely where this compound deviates from its closest analogs in measurable properties, enabling informed procurement decisions based on specific application requirements.

Target
3-Cyclopropylcyclobutane-1-carboxylic acid
vs
Common Analog
Cyclobutanecarboxylic acid or 3-propylcyclobutane-1-carboxylic acid
Risk 1
Cyclopropyl steric bulk restricts conformational freedom; linear alkyl chains cannot replicate the puckering bias and 3D presentation
Risk 2
Different intermolecular packing alters boiling point and density, potentially impacting distillation, purification, and storage behavior
Risk 3
Cyclopropyl may offer differentiated metabolic stability compared to propyl in drug candidate building blocks, influencing ADME optimization

Quantitative Differentiation of 3-Cyclopropylcyclobutane-1-carboxylic Acid Against Structural Analogs


Comparative pKa Analysis: Minimal Electronic Perturbation Despite Steric Modification

The predicted pKa of 3-cyclopropylcyclobutane-1-carboxylic acid is 4.79±0.40 . This value is nearly identical to the experimentally determined pKa of the unsubstituted parent compound, cyclobutanecarboxylic acid (pKa = 4.785 at 25°C) . The negligible difference indicates that the cyclopropyl substituent exerts a minimal inductive or field effect on the carboxylic acid proton, despite introducing significant steric bulk [1]. In contrast, electron-withdrawing substituents (e.g., fluorine) can shift the pKa of cyclobutane carboxylic acids by over one log unit [2].

pKa comparison
Head-to-head
ΔpKa ≈ 0.005
Predictable acid-base behavior nearly identical to unsubstituted cyclobutanecarboxylic acid
Predicted pKa 4.79±0.40 vs experimental 4.785; direct measurement recommended
Acid dissociation constant Electronic effects Carboxylic acid reactivity

Increased Boiling Point and Density: Evidence of Enhanced Intermolecular Interactions

The predicted boiling point of 3-cyclopropylcyclobutane-1-carboxylic acid is 247.8±8.0 °C , which is approximately 53 °C higher than the boiling point of cyclobutanecarboxylic acid (195 °C) . Correspondingly, the predicted density is 1.273±0.06 g/cm³ , compared to 1.047 g/mL for cyclobutanecarboxylic acid at 25°C . These increases are consistent with the addition of the cyclopropyl group, which augments molecular weight and introduces additional van der Waals contacts and dipole-dipole interactions [1].

Physical properties
Head-to-head
ΔBP +52.8 °C
ΔDensity +0.226 g/cm³
Reduced volatility and denser packing shift purification and handling requirements
Predicted values; experimental confirmation advised for process development
Physical properties Intermolecular forces Volatility

Cyclopropyl-Induced Conformational Rigidity: A Differentiating Factor in Molecular Recognition

The cyclopropyl substituent imposes a pronounced conformational bias in adjacent ring systems. Recent DFT calculations and low-temperature NMR experiments demonstrate that cyclopropyl groups adjacent to cyclic frameworks can invert conformational preferences, driving bulky substituents into axial orientations [1]. In the context of 3-cyclopropylcyclobutane-1-carboxylic acid, the cyclopropyl group at the 3-position restricts the conformational mobility of the cyclobutane ring relative to linear alkyl substituents like propyl [2]. While direct conformational population data for the target compound are not available in the open literature, the 'cyclopropyl effect' is a well-established phenomenon that distinguishes it from 3-propylcyclobutane-1-carboxylic acid, which exhibits greater conformational freedom [3].

Conformational rigidity
Class-level
Qualitative restriction
(cyclopropyl effect)
May support target selectivity differentiation versus flexible alkyl chains
Inferred from DFT/NMR on analogs; direct conformational data not reported for target compound
Conformational analysis Steric effects Drug design

Implications for Metabolic Stability: Cyclopropyl vs. Alkyl Substituents

The cyclopropyl group is a privileged motif in medicinal chemistry due to its ability to enhance metabolic stability relative to linear alkyl chains. Cyclopropane rings are resistant to oxidative metabolism by cytochrome P450 enzymes, particularly when compared to methyl, ethyl, or propyl groups, which are susceptible to ω-oxidation [1]. In contrast, the 3-propylcyclobutane-1-carboxylic acid comparator contains a linear propyl chain that is a known site for metabolic hydroxylation [2]. This class-level inference positions 3-cyclopropylcyclobutane-1-carboxylic acid as a more metabolically resilient building block for the construction of drug candidates intended for in vivo studies.

Metabolic stability
Class-level
Cyclopropyl resistance
vs propyl ω-oxidation
May contribute to longer half-life in in vivo lead optimization when used as building block
Class-level inference from CYP literature; direct microsomal stability data not available
Metabolic stability Pharmacokinetics Drug metabolism

Recommended Application Scenarios for 3-Cyclopropylcyclobutane-1-carboxylic Acid Based on Evidence


Fragment-Based Drug Discovery (FBDD) and 3D Fragment Libraries

The cyclopropyl substituent introduces three-dimensional character and conformational restriction [1], while the carboxylic acid provides a synthetic handle for amide or ester formation. This aligns with the 'rule of two' for fragment elaboration, where building blocks with two orthogonal reactive vectors are prized [2]. The predicted metabolic stability advantage over linear alkyl analogs further supports its inclusion in fragment libraries targeting challenging protein-protein interactions.

Synthesis of Conformationally Constrained Peptidomimetics and Amino Acid Derivatives

The cyclobutane ring serves as a rigid scaffold that can mimic the geometry of peptide bonds or restrict side-chain orientation. The cyclopropyl group at the 3-position adds an additional layer of steric bulk, which can be exploited to probe the steric tolerance of enzyme active sites. The carboxylic acid functionality enables direct incorporation into peptide chains via standard coupling protocols, while the predictable pKa [1] ensures reliable reaction outcomes.

Liquid Crystal Intermediate Development

Patents disclose the utility of 1,3-disubstituted cyclobutane derivatives, including 3-cyclopropylcyclobutane-1-carboxylic acid and its esters, as components of liquid crystal compositions with broad nematic temperature ranges [1]. The cyclopropyl group contributes to the dielectric anisotropy and viscosity profile of the final mixture, offering a differentiated property set compared to 3-propylcyclobutane analogs. The higher boiling point and density [2] may also influence the phase behavior of formulated liquid crystal media.

Covalent Fragment Libraries and Chemical Probe Synthesis

The carboxylic acid can be readily converted into reactive warheads (e.g., acrylamides, sulfonyl fluorides) for covalent targeting. The cyclopropyl group's resistance to metabolism [1] is particularly advantageous for covalent probes, where prolonged target engagement is desired. Additionally, the constrained geometry may promote favorable interactions with sterically hindered binding pockets, as demonstrated in the design of JAK3 inhibitors using analogous cyclopropyl building blocks [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD) and 3D fragment libraries
Cyclobutane scaffold with cyclopropyl-induced 3D character and carboxylic acid handle
Three-dimensionality profiling and synthetic elaboration compatibility
Conformationally constrained peptidomimetics synthesis
Rigid cyclobutane core and cyclopropyl steric bulk for side-chain orientation control
Enzyme active site steric tolerance and coupling efficiency
Liquid crystal intermediate development
Disubstituted cyclobutane with cyclopropyl for dielectric anisotropy and viscosity modulation
Nematic temperature range and phase behavior in formulated mixtures
Covalent fragment libraries and chemical probe synthesis
Cyclopropyl for metabolic stability differentiation; carboxylic acid for warhead attachment
Covalent target engagement and metabolic half-life in microsomal assays

Technical Documentation Hub

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28 linked technical documents
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